Cas no 155015-99-9 (agaropentose)

agaropentose Chemical and Physical Properties
Names and Identifiers
-
- agaropentose
- agaropentaose
- 155015-99-9
- YKYIBFHYGKNHKT-XNHDDFGWSA-N
-
- Inchi: InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1
- InChI Key: YKYIBFHYGKNHKT-XNHDDFGWSA-N
- SMILES: C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
Computed Properties
- Exact Mass: 792.25355239g/mol
- Monoisotopic Mass: 792.25355239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 24
- Heavy Atom Count: 54
- Rotatable Bond Count: 11
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 25
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 365Ų
- XLogP3: -8.1
Experimental Properties
- Density: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (7.7 g/l) (25 º C),
agaropentose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | OA44598-1 mg |
Agaropentaose |
155015-99-9 | 1mg |
$82.59 | 2023-01-03 | ||
A2B Chem LLC | AF05113-2mg |
agaropentose |
155015-99-9 | 2mg |
$225.00 | 2024-04-20 | ||
Biosynth | OA44598-5 mg |
Agaropentaose |
155015-99-9 | 5mg |
$254.10 | 2023-01-03 | ||
Biosynth | OA44598-25 mg |
Agaropentaose |
155015-99-9 | 25mg |
$953.00 | 2023-01-03 | ||
A2B Chem LLC | AF05113-5mg |
agaropentose |
155015-99-9 | 5mg |
$350.00 | 2024-04-20 | ||
Biosynth | OA44598-2 mg |
Agaropentaose |
155015-99-9 | 2mg |
$127.06 | 2023-01-03 | ||
Biosynth | OA44598-10 mg |
Agaropentaose |
155015-99-9 | 10mg |
$476.50 | 2023-01-03 | ||
A2B Chem LLC | AF05113-1mg |
agaropentose |
155015-99-9 | 1mg |
$182.00 | 2024-04-20 |
agaropentose Related Literature
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
3. Book reviews
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on agaropentose
Exploring agaropentose (CAS No. 155015-99-9): A Versatile Marine Polysaccharide with Emerging Applications
In the realm of marine-derived bioactive compounds, agaropentose (CAS No. 155015-99-9) has garnered significant attention for its unique structural properties and multifunctional applications. As a pentose sugar derivative extracted from red algae, this compound bridges the gap between traditional polysaccharide research and cutting-edge biotechnological innovations. With growing interest in sustainable biomaterials and nutraceuticals, agaropentose is increasingly studied for its potential in cosmetics, food additives, and pharmaceutical formulations.
The molecular structure of agaropentose features a repeating unit of five-carbon sugars, distinguishing it from other agarose-based polymers. Researchers highlight its prebiotic activity and low-calorie sweetening properties, making it relevant to current health trends like gut microbiome optimization and sugar reduction strategies. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%) when isolated under optimized conditions, as referenced in studies indexed in major scientific databases.
Industrial applications leverage agaropentose's gel-forming capacity at lower concentrations compared to agarose, a feature driving its adoption in vegan gelatin alternatives and plant-based encapsulation systems. Recent patents (e.g., WO2021152501) describe its utility in controlled drug release matrices, capitalizing on its pH-responsive solubility. The compound's non-GMO origin and marine sustainability credentials align with the 72% increase in consumer searches for "clean-label marine ingredients" observed in 2023 market analyses.
Quality specifications for CAS No. 155015-99-9 typically include: whiteness index ≥85, sulfate content ≤0.5%, and heavy metal limits meeting USP/EP standards. These parameters ensure safety for nutraceutical applications, where regulatory bodies emphasize purity documentation. Stability studies indicate optimal preservation at 15-25°C in amber glass containers, with hygroscopicity being the primary storage challenge addressed by modern packaging solutions.
Emerging research directions explore agaropentose's role in 3D bioprinting scaffolds, where its rheological properties outperform many synthetic polymers. The compound's biofilm inhibition capabilities against oral pathogens (Streptococcus mutans) also position it as a candidate for dental care innovations. These developments respond to the 140% YoY growth in PubMed citations mentioning "marine polysaccharides in medical devices" since 2020.
From a commercial perspective, agaropentose pricing reflects its extraction complexity, with current market values ranging $1200-2500/kg for pharmaceutical-grade material. Suppliers are addressing scalability challenges through enzymatic extraction methods that reduce energy consumption by 40% compared to traditional hot-water processes. Such advancements support the compound's inclusion in blue biotechnology investment portfolios, particularly in Asia-Pacific markets where marine ingredient demand grows at 8.7% CAGR.
Analytical challenges persist in distinguishing agaropentose from related oligosaccharides, driving innovation in LC-MS methodologies. The absence of standard reference materials for CAS 155015-99-9 remains a bottleneck for quality control laboratories, though new certified reference standards are anticipated by 2025. These technical considerations are crucial for formulators seeking to leverage the compound's synergistic effects with other marine actives like fucoidan or carrageenan.
Environmental impact assessments confirm agaropentose's advantages over petrochemical-derived thickeners, with biodegradability exceeding 90% in standard OECD tests. Life cycle analyses position it favorably against terrestrial plant polysaccharides in terms of water footprint, addressing growing concerns about sustainable sourcing in the ingredients sector. These attributes contribute to its inclusion in EU Ecolabel candidate lists for green formulations.
Future research trajectories will likely explore agaropentose's immunomodulatory potential through advanced transcriptomic analysis, building on preliminary findings in macrophage activation studies. The compound's structure-activity relationships remain incompletely mapped, representing both a scientific challenge and commercial opportunity. As regulatory frameworks evolve for marine-derived compounds, standardized specification sheets for 155015-99-9 will become increasingly important for global trade compliance.
155015-99-9 (agaropentose) Related Products
- 2301858-06-8((1R)-1-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride)
- 102913-26-8((4Z)-4-(1H-Indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one)
- 1261619-35-5(Methyl 3-(4'-chloro-2'-(difluoromethoxy)phenyl)propionate)
- 2229235-25-8(1-(1H-imidazol-2-yl)cyclopropane-1-carbaldehyde)
- 118728-63-5(N-Isobutyryl-2-methylalanine)
- 1805099-06-2(2-(Difluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-3-methanol)
- 1807259-41-1(Methyl 3-cyano-4-ethyl-2-methylbenzoate)
- 1333855-78-9(2-azido-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde)
- 1557040-25-1(1,1,1-trifluoro-3-(furan-2-yl)propan-2-ol)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)



